- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

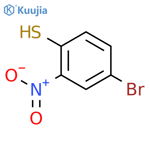

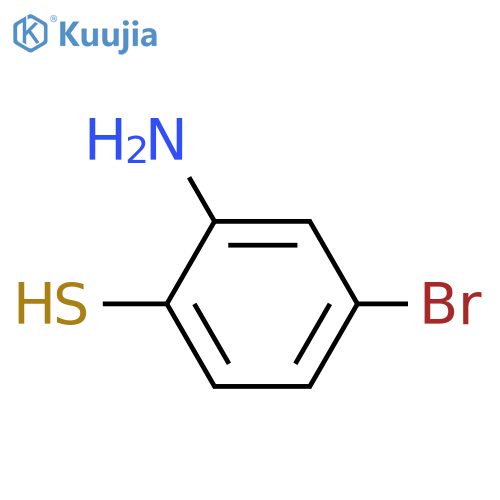

Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

93933-49-4 structure

Productnaam:2-amino-4-bromobenzene-1-thiol

CAS-nummer:93933-49-4

MF:C6H6BrNS

MW:204.087539196014

MDL:MFCD09909742

CID:752460

PubChem ID:12199294

2-amino-4-bromobenzene-1-thiol Chemische en fysische eigenschappen

Naam en identificatie

-

- Benzenethiol, 2-amino-4-bromo-

- 2-AMINO-4-BROMOBENZENETHIOL

- 2-Amino-4-bromothiophenol

- 2-Amino-4-bromobenzenethiol (ACI)

- 2-Amino-4-bromobenzene-1-thiol

- AB54823

- AKOS009436861

- DTXSID60480122

- 4-Brom-2-amino-thiophenol

- BS-13083

- 2-Amino-4-bromo-benzenethiol

- CS-0007656

- DB-346733

- SCHEMBL489124

- EN300-40438

- 93933-49-4

- WKEYPPZTEITNHZ-UHFFFAOYSA-N

- MFCD09909742

- 2-amino-4-bromobenzene-1-thiol

-

- MDL: MFCD09909742

- Inchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

- InChI-sleutel: WKEYPPZTEITNHZ-UHFFFAOYSA-N

- LACHT: BrC1C=C(N)C(S)=CC=1

Berekende eigenschappen

- Exacte massa: 202.94043g/mol

- Monoisotopische massa: 202.94043g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 9

- Aantal draaibare bindingen: 0

- Complexiteit: 99.1

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.1

- Topologisch pooloppervlak: 27Ų

2-amino-4-bromobenzene-1-thiol Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 100mg |

¥262.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1015091-250mg |

2-AMINO-4-BROMOBENZENETHIOL |

93933-49-4 | 97% | 250mg |

$115 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 1g |

¥ 3,504.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 2.5g |

¥17784 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

¥470.0 | 2024-07-18 | |

| Enamine | EN300-40438-2.5g |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 94% | 2.5g |

$760.0 | 2023-02-10 | |

| Alichem | A019089855-1g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 1g |

$1094.98 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 97% | 200mg |

1288.0CNY | 2021-07-15 | |

| Alichem | A019089855-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

$437.78 | 2023-08-31 | |

| Advanced ChemBlocks | H-8776-5G |

2-Amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 5G |

$1,150 | 2023-09-15 |

2-amino-4-bromobenzene-1-thiol Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

1.2 Reagents: Pyridine ; 100 °C

1.2 Reagents: Pyridine ; 100 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

Referentie

- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

Referentie

- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,

Synthetic Routes 4

Reactievoorwaarden

Referentie

- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux

Referentie

- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C

Referentie

- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C

Referentie

- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Referentie

- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referentie

- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C

Referentie

- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Referentie

- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

Referentie

- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Referentie

- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

Referentie

- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192

Synthetic Routes 16

Reactievoorwaarden

Referentie

- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

2-amino-4-bromobenzene-1-thiol Raw materials

- 5-bromo-1,3-benzothiazol-2-amine

- 4-Bromo-2-nitrobenzenethiol

- Disulfide, bis(4-bromo-2-nitrophenyl)

- 1,4-Dibromo-2-nitrobenzene

- 5-Bromo-2-methylbenzothiazole

2-amino-4-bromobenzene-1-thiol Preparation Products

2-amino-4-bromobenzene-1-thiol Gerelateerde literatuur

-

Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940

-

Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

93933-49-4 (2-amino-4-bromobenzene-1-thiol) Gerelateerde producten

- 898771-54-5(3-(2,5-Dichlorobenzoyl)thiophene)

- 2035021-77-1(3-{1-(2E)-3-(2-chlorophenyl)prop-2-enoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

- 565438-10-0(N-(4-ethoxyphenyl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro4.5decan-3-yl}acetamide)

- 2228122-01-6(2-Amino-2-(1-butylcyclopropyl)acetic acid)

- 2171911-55-8(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}cyclopropane-1-carboxylic acid)

- 1346597-44-1(N-Formyl Maraviroc)

- 18876-89-6(N,N-Dimethyl-N'-(thiazol-2-yl)formimidamide)

- 1707746-99-3(5,6-Dichloro-3-isopropyl-1H-pyrimidine-2,4-dione)

- 836640-99-4(3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate)

- 620584-75-0((2Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

Zuiverheid:99%/99%

Hoeveelheid:5g/25g

Prijs ($):515.0/1550.0